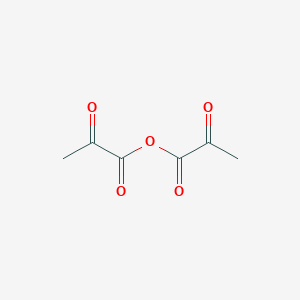
2-(3-Chloro-4-methoxyphenyl)benzoic acid, 95%
Overview
Description
2-(3-Chloro-4-methoxyphenyl)benzoic acid, 95% (2C4MPA) is a phenolic acid compound used in a variety of scientific research applications. It is a chlorinated derivative of the parent compound 4-methoxyphenylacetic acid (4MPA). 2C4MPA is a versatile compound that can be used in a range of biochemical, physiological, and pharmacological studies. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of 2C4MPA.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-(3-Chloro-4-methoxyphenyl)benzoic acid involves the reaction of 3-chloro-4-methoxybenzaldehyde with malonic acid in the presence of sodium ethoxide to form 2-(3-chloro-4-methoxyphenyl)propanedioic acid. This intermediate is then decarboxylated using heat and sulfuric acid to yield the final product, 2-(3-Chloro-4-methoxyphenyl)benzoic acid.
Starting Materials
3-chloro-4-methoxybenzaldehyde, malonic acid, sodium ethoxide, sulfuric acid
Reaction
Step 1: Dissolve 3-chloro-4-methoxybenzaldehyde and malonic acid in ethanol, Step 2: Add sodium ethoxide to the mixture and stir for several hours at room temperature, Step 3: Filter the resulting solid and wash with ethanol, Step 4: Dissolve the solid in hot water and add sulfuric acid dropwise with stirring, Step 5: Heat the mixture to 150-160°C for several hours until gas evolution ceases, Step 6: Cool the mixture and filter the resulting solid, Step 7: Wash the solid with water and recrystallize from ethanol to obtain 2-(3-Chloro-4-methoxyphenyl)benzoic acid
Mechanism Of Action
2-(3-Chloro-4-methoxyphenyl)benzoic acid, 95% binds to a variety of proteins and enzymes, including cyclooxygenase-2 (COX-2), cytochrome P450 enzymes, and receptor tyrosine kinases. It also binds to other proteins and enzymes, such as glucocorticoid receptors and nitric oxide synthase. 2-(3-Chloro-4-methoxyphenyl)benzoic acid, 95% also binds to DNA, RNA, and other nucleic acids.
Biochemical And Physiological Effects
2-(3-Chloro-4-methoxyphenyl)benzoic acid, 95% has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. 2-(3-Chloro-4-methoxyphenyl)benzoic acid, 95% also inhibits the activity of cytochrome P450 enzymes, which are involved in drug metabolism. In addition, 2-(3-Chloro-4-methoxyphenyl)benzoic acid, 95% has been shown to inhibit the activity of receptor tyrosine kinases, which are involved in cell signaling pathways.
Advantages And Limitations For Lab Experiments
2-(3-Chloro-4-methoxyphenyl)benzoic acid, 95% has several advantages for laboratory experiments. It is a highly pure compound, with a purity of 95%. It is also a relatively inexpensive compound, making it an attractive choice for researchers. Additionally, it is a relatively stable compound, making it suitable for long-term storage and use in experiments.
The main limitation of 2-(3-Chloro-4-methoxyphenyl)benzoic acid, 95% is that it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to use in organic synthesis reactions.
Future Directions
The potential future directions of 2-(3-Chloro-4-methoxyphenyl)benzoic acid, 95% research include the development of new synthesis methods, the development of new applications, and the exploration of the biochemical and physiological effects of 2-(3-Chloro-4-methoxyphenyl)benzoic acid, 95%. Additionally, further research could be conducted on the mechanism of action of 2-(3-Chloro-4-methoxyphenyl)benzoic acid, 95%, as well as the advantages and limitations of using 2-(3-Chloro-4-methoxyphenyl)benzoic acid, 95% in laboratory experiments. Finally, further research could be conducted on the potential therapeutic applications of 2-(3-Chloro-4-methoxyphenyl)benzoic acid, 95%, such as the treatment of inflammation and other diseases.
Scientific Research Applications
2-(3-Chloro-4-methoxyphenyl)benzoic acid, 95% has a variety of scientific research applications. It has been used in studies of enzyme inhibition, protein-protein interaction, and receptor binding. It has also been used in the study of metabolic pathways, drug metabolism, and cellular signaling pathways. 2-(3-Chloro-4-methoxyphenyl)benzoic acid, 95% has also been used in studies of gene expression, cell proliferation, and apoptosis.
properties
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-13-7-6-9(8-12(13)15)10-4-2-3-5-11(10)14(16)17/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPOUKKMFIFCSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680731 | |
| Record name | 3'-Chloro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-methoxyphenyl)benzoic acid | |
CAS RN |
1178666-25-5 | |
| Record name | 3'-Chloro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















